7-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine
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Overview
Description
7-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine is a chemical compound with the molecular formula C9H9ClFN. It is a derivative of 2,3-dihydro-1H-inden-1-amine, featuring both chlorine and fluorine substituents on the indene ring.
Preparation Methods
The synthesis of 7-chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine can be achieved through several synthetic routesThe reaction conditions typically involve the use of halogenating agents such as chlorine and fluorine sources under controlled temperature and pressure .
Industrial production methods for this compound may involve large-scale halogenation reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
7-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
7-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets and pathways. The presence of halogen atoms in the compound can enhance its binding affinity to target proteins, potentially leading to inhibition of enzymatic activity or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and biological context .
Comparison with Similar Compounds
7-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine can be compared with other similar compounds, such as:
2,3-Dihydro-1H-inden-1-one: A precursor in the synthesis of various indene derivatives with potential biological activity.
7-Chloro-2,3-dihydro-1H-inden-1-amine: Lacks the fluorine substituent, which may affect its chemical and biological properties.
6-Fluoro-2,3-dihydro-1H-inden-1-amine: Lacks the chlorine substituent, which may influence its reactivity and applications.
Properties
Molecular Formula |
C9H9ClFN |
---|---|
Molecular Weight |
185.62 g/mol |
IUPAC Name |
7-chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C9H9ClFN/c10-9-6(11)3-1-5-2-4-7(12)8(5)9/h1,3,7H,2,4,12H2 |
InChI Key |
NEZNJXZBMZIZEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1N)C(=C(C=C2)F)Cl |
Origin of Product |
United States |
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